molecular formula C9H18ClNO4 B151450 Succinylmonocholine chloride CAS No. 5297-17-6

Succinylmonocholine chloride

Cat. No.: B151450
CAS No.: 5297-17-6
M. Wt: 239.69 g/mol
InChI Key: LDHMZIUMVSRSIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Succinylmonocholine chloride is a chemical compound with the molecular formula C9H18ClNO4. It is a derivative of succinic acid and choline, and it is primarily known for its role as an intermediate in the metabolism of succinylcholine chloride, a depolarizing neuromuscular blocking agent used in anesthesia.

Safety and Hazards

Succinylmonocholine chloride is not meant for administration to humans or animals and cannot be used to diagnose, treat, or cure diseases of any kind . It is recommended to store it at 2-8°C .

Preparation Methods

Synthetic Routes and Reaction Conditions: Succinylmonocholine chloride can be synthesized through the transesterification of succinic acid diester with choline chloride. This process involves the reaction of succinic acid diester with choline chloride under specific conditions to yield this compound .

Industrial Production Methods: The industrial production of this compound typically involves the use of large-scale reactors where the transesterification reaction is carried out. The reaction conditions, such as temperature, pressure, and the presence of catalysts, are optimized to maximize yield and purity. The product is then purified through various techniques, including crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: Succinylmonocholine chloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Comparison:

Properties

IUPAC Name

2-(3-carboxypropanoyloxy)ethyl-trimethylazanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO4.ClH/c1-10(2,3)6-7-14-9(13)5-4-8(11)12;/h4-7H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDHMZIUMVSRSIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CCOC(=O)CCC(=O)O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

5518-77-4 (Parent)
Record name Succinylmonocholine chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005297176
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

239.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5297-17-6
Record name Succinylmonocholine chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005297176
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SUCCINYLMONOCHOLINE CHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7153K93V9G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Succinylmonocholine chloride
Reactant of Route 2
Reactant of Route 2
Succinylmonocholine chloride
Reactant of Route 3
Reactant of Route 3
Succinylmonocholine chloride
Reactant of Route 4
Reactant of Route 4
Succinylmonocholine chloride
Reactant of Route 5
Reactant of Route 5
Succinylmonocholine chloride
Reactant of Route 6
Reactant of Route 6
Succinylmonocholine chloride
Customer
Q & A

Q1: What is the significance of understanding the degradation of succinylmonocholine chloride?

A: this compound is a degradation product of succinylcholine chloride, a short-acting muscle relaxant. [] Understanding its degradation kinetics is crucial for several reasons:

  • Drug Stability: It helps determine the shelf life of succinylcholine chloride injections and optimize storage conditions to minimize degradation. []
  • Impurity Profiling: Accurate quantification of this compound as an impurity in succinylcholine chloride injections is essential for quality control and regulatory compliance. []

Q2: How does pH affect the degradation of this compound?

A: Research indicates that the degradation rate of this compound is pH-dependent. []

  • Rate Constants: Specific rate constants for the bimolecular degradation reaction and the dissociation constant of this compound have been determined for a range of pH values. []
  • Mathematical Model: A kinetic expression, incorporating these constants, has been developed to predict the degradation rate at different pH levels. []
  • Practical Implications: This information allows for the development of stable formulations of succinylcholine chloride injections by controlling the pH of the solution. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.